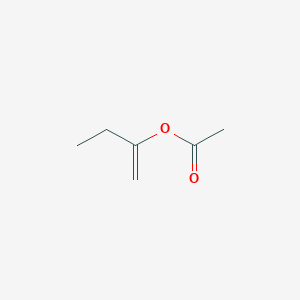
1-Ethylvinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylvinyl acetate (EVA) is a copolymer of ethylene and vinyl acetate. It is a thermoplastic material that is commonly used as an adhesive, sealant, and coating in various industries. EVA has excellent flexibility, adhesion, and weather resistance properties, making it a popular choice for many applications.
Mechanism of Action
The mechanism of action of 1-Ethylvinyl acetate depends on its specific application. In drug delivery systems, 1-Ethylvinyl acetate acts as a controlled release matrix, slowly releasing the drug over time. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate provides a scaffold for cell growth and tissue regeneration.
In the electronics industry, 1-Ethylvinyl acetate acts as an encapsulant, protecting the solar cells or electronic components from environmental factors such as moisture and UV radiation.
Biochemical and Physiological Effects:
1-Ethylvinyl acetate has been shown to have low toxicity and biocompatibility in various studies. In drug delivery systems, 1-Ethylvinyl acetate has been shown to be an effective carrier for various drugs. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate has been shown to support cell growth and tissue regeneration.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Ethylvinyl acetate in lab experiments include its flexibility, adhesion, and weather resistance properties. 1-Ethylvinyl acetate is also relatively easy to process and can be copolymerized to vary its properties.
The limitations of using 1-Ethylvinyl acetate in lab experiments include its sensitivity to temperature and UV radiation. 1-Ethylvinyl acetate can also be difficult to process at high ethylene to vinyl acetate ratios.
Future Directions
For 1-Ethylvinyl acetate research include investigating its use in drug delivery systems for various diseases and conditions. 1-Ethylvinyl acetate could also be studied for its use in tissue engineering and regenerative medicine applications.
In the electronics industry, 1-Ethylvinyl acetate could be studied for its use in new types of electronic components and devices. 1-Ethylvinyl acetate could also be investigated for its use in energy storage applications.
Conclusion:
In conclusion, 1-Ethylvinyl acetate is a versatile copolymer that has many potential applications in various fields. Its flexibility, adhesion, and weather resistance properties make it a popular choice for many applications. Ongoing research will continue to uncover new uses for 1-Ethylvinyl acetate and improve its properties and performance.
Synthesis Methods
The synthesis of 1-Ethylvinyl acetate involves the copolymerization of ethylene and vinyl acetate monomers. This process is typically carried out in the presence of a catalyst, such as a Ziegler-Natta catalyst or a metallocene catalyst. The copolymerization process can be controlled to vary the ratio of ethylene to vinyl acetate, which affects the properties of the resulting 1-Ethylvinyl acetate.
Scientific Research Applications
1-Ethylvinyl acetate has been extensively studied for its potential applications in various fields. In the medical field, 1-Ethylvinyl acetate has been investigated for its use as a drug delivery system due to its biocompatibility and controlled release properties. 1-Ethylvinyl acetate has also been studied for its use in tissue engineering and wound healing applications.
In the electronics industry, 1-Ethylvinyl acetate has been used as a encapsulant for solar cells due to its excellent weather resistance and adhesion properties. 1-Ethylvinyl acetate has also been studied for its use as a dielectric material in capacitors and other electronic components.
properties
CAS RN |
10500-08-0 |
|---|---|
Product Name |
1-Ethylvinyl acetate |
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
but-1-en-2-yl acetate |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h2,4H2,1,3H3 |
InChI Key |
BVCLXNHIJBDDTH-UHFFFAOYSA-N |
SMILES |
CCC(=C)OC(=O)C |
Canonical SMILES |
CCC(=C)OC(=O)C |
Other CAS RN |
10500-08-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



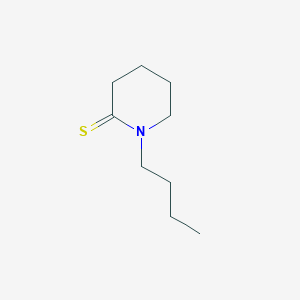
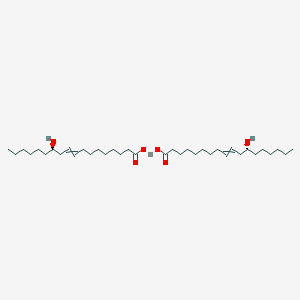
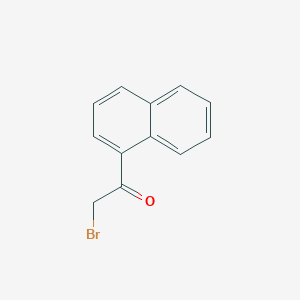
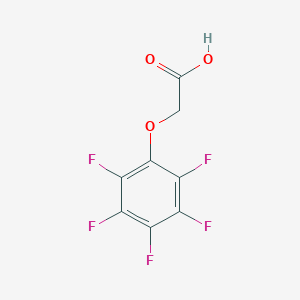
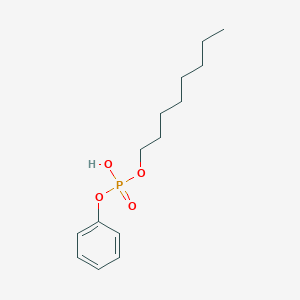

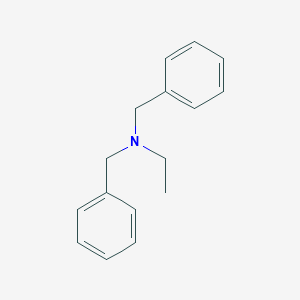

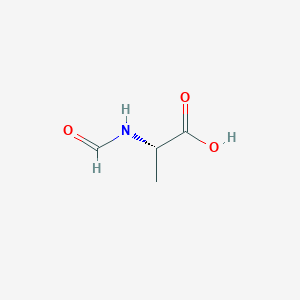



![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
